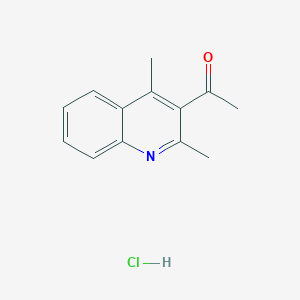

1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride

Description

BenchChem offers high-quality 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-dimethylquinolin-3-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c1-8-11-6-4-5-7-12(11)14-9(2)13(8)10(3)15;/h4-7H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMKOGBEYOOCOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)C)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585807 | |

| Record name | 1-(2,4-Dimethylquinolin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943825-10-3 | |

| Record name | 1-(2,4-Dimethylquinolin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is a quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous natural and synthetic bioactive compounds with a wide array of pharmacological activities.[1] This guide provides a comprehensive overview of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, including its chemical identity, synthesis, physicochemical properties, and potential applications, to support researchers in its further exploration and utilization.

Chemical and Physical Properties

The properties of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride are primarily determined by its quinoline core, the substituent groups, and its salt form. The hydrochloride salt is expected to exhibit increased aqueous solubility compared to the free base, a critical attribute for many biological and pharmaceutical applications.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 14428-41-2 (for the free base) | [2] |

| Molecular Formula | C₁₃H₁₄ClNO | Calculated |

| Molecular Weight | 235.71 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Expected |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in water and polar organic solvents | |

| pKa | Not available |

Synthesis and Purification

The synthesis of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is a two-step process involving the initial synthesis of the free base followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of 1-(2,4-Dimethylquinolin-3-YL)ethanone (Free Base)

A facile and environmentally benign one-pot synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone can be achieved through the condensation of a 2-aminoarylketone with an active methylene compound, catalyzed by an inexpensive and non-toxic catalyst such as iron(III) chloride hexahydrate (FeCl₃·6H₂O).[3]

Reaction Scheme:

Figure 1: Synthesis of the free base.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add 2-aminoacetophenone (1 equivalent), acetylacetone (1.2 equivalents), and FeCl₃·6H₂O (10 mol%) in ethanol.

-

Reaction Conditions: Stir the mixture at room temperature for the time specified in the referenced literature, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1-(2,4-dimethylquinolin-3-yl)ethanone.

Part 2: Conversion to Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.

Reaction Scheme:

Figure 2: Formation of the hydrochloride salt.

Detailed Experimental Protocol:

-

Dissolution: Dissolve the purified 1-(2,4-dimethylquinolin-3-yl)ethanone in a suitable anhydrous organic solvent such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration.

-

Washing and Drying: Wash the collected solid with a small amount of the anhydrous solvent and dry under vacuum to obtain the final product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the quinoline ring, two methyl groups, and the acetyl group. |

| ¹³C NMR | Resonances for the carbon atoms of the quinoline ring, the two methyl groups, and the carbonyl and methyl carbons of the acetyl group. |

| IR Spectroscopy | Characteristic absorption bands for C=O (ketone), C=N, and C=C (aromatic) stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free base or the cation of the hydrochloride salt. |

Potential Applications in Drug Discovery and Research

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While specific biological data for 1-(2,4-dimethylquinolin-3-yl)ethanone hydrochloride is not extensively reported, its structural features suggest it could serve as a valuable scaffold for the development of novel therapeutic agents.

The presence of the acetyl group at the 3-position and methyl groups at the 2- and 4-positions provides opportunities for further chemical modification to explore structure-activity relationships (SAR). This compound can be a key intermediate for the synthesis of more complex molecules with potential therapeutic value.

Safety and Handling

As with all chemicals, 1-(2,4-dimethylquinolin-3-yl)ethanone hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place.[4]

-

Disposal: Dispose of in accordance with local regulations.

For more detailed safety information, it is advisable to consult a comprehensive Safety Data Sheet (SDS) for quinoline derivatives.[1][4]

References

- Syed Hameed, T., Asiri, Y. I., & Shaheen, S. (2021). An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst.

- Google Patents. (n.d.). Method for salt preparation.

- Jeyakkumar, P., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.

-

PubChem. (n.d.). 1-(2,4-Dimethylquinolin-3-yl)ethanone. Retrieved from [Link]

- Koch, K. I. (n.d.). The Physical and Chemical Properties of Quinoline.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.

- Bartow, E., & McCollum, E. V. (n.d.).

- Penta Chemicals. (2025).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- ResearchGate. (n.d.).

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-(2,3-dihydroindol-1-yl)ethanone.

- Chemos GmbH&Co.KG. (n.d.).

- Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.

- ResearchGate. (n.d.). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.

- Copies of 1H, 13C, 19F NMR spectra.

- ChemicalBook. (2024). QUINOLINE HYDROCHLORIDE | 530-64-3.

- Sigma-Aldrich. (2024).

- Google Patents. (n.d.). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

- MDPI. (n.d.). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS.

- Google Patents. (n.d.). Preparation method of 4,5-dimethyl-1,3-dioxole-2-ketone.

- YouTube. (2020, November 5). Lecture 12 : Chemical properties of Quinoline. Part-02.

- chemconnections. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared.

- ResearchGate. (n.d.). The structures of the substituted quinolines. | Download Scientific Diagram.

- PubMed. (2022, January 13). Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)

- Filo. (2026, January 14).

- Wikipedia. (n.d.). Quinoline.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, a quinoline derivative of interest in medicinal chemistry and drug discovery. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, demonstrating activities ranging from anticancer to antimicrobial.[1][2] A thorough understanding of the physicochemical characteristics of novel quinoline derivatives is paramount for their advancement as potential therapeutic agents. This document delineates the structural features, spectral data, and key physical properties of the title compound. It further provides detailed, field-proven experimental protocols for the synthesis of the free base, its conversion to the hydrochloride salt, and the subsequent analytical characterization. This guide is intended to be a practical resource for researchers, enabling them to both understand and experimentally verify the properties of this compound, thereby facilitating its evaluation in drug development pipelines.

Introduction to 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride

1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is the hydrochloride salt of the parent compound, 1-(2,4-dimethylquinolin-3-yl)ethanone. The quinoline core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry.[3] The incorporation of methyl and acetyl groups on the quinoline ring can significantly influence its steric and electronic properties, thereby modulating its biological activity and pharmacokinetic profile. The formation of a hydrochloride salt is a common strategy in drug development to enhance the aqueous solubility and stability of basic compounds, which is often a critical factor for bioavailability.[4]

This guide will systematically explore the essential physicochemical parameters of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, providing both theoretical and practical insights.

Chemical Structure and Computed Properties

A foundational understanding of a molecule begins with its structure and theoretical properties. These computed values, often derived from computational chemistry models, provide a valuable baseline for experimental work.

Chemical Structure

The chemical structure of the parent compound, 1-(2,4-dimethylquinolin-3-yl)ethanone, is depicted below. The hydrochloride salt is formed by the protonation of the quinoline nitrogen.

Caption: Chemical structure of 1-(2,4-Dimethylquinolin-3-YL)ethanone.

Computed Physicochemical Data

The following table summarizes the computed physicochemical properties for the free base, 1-(2,4-dimethylquinolin-3-yl)ethanone, as obtained from the PubChem database. These values are calculated using computational models and serve as estimations.[1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Exact Mass | 199.099714038 Da | [1] |

| XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 30 Ų | [1] |

| Heavy Atom Count | 15 | [1] |

For the hydrochloride salt, the molecular formula would be C₁₃H₁₄ClNO, and the molecular weight would be approximately 235.71 g/mol .

Synthesis and Purification

The synthesis of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.

Synthesis of 1-(2,4-Dimethylquinolin-3-YL)ethanone (Free Base)

A common and efficient method for the synthesis of quinoline derivatives is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene group.[5] An environmentally benign approach utilizing FeCl₃·6H₂O as a catalyst has been reported for the synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone.[6]

Caption: Workflow for the synthesis of the free base.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminoacetophenone (1 mmol), acetylacetone (1.2 mmol), and FeCl₃·6H₂O (10 mol%) in ethanol (10 mL).

-

Reaction: Stir the mixture at reflux for the appropriate time as determined by reaction monitoring (e.g., by Thin Layer Chromatography).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with water and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Preparation of 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.[4] The choice of solvent is critical to ensure the precipitation of the salt.

Caption: Workflow for hydrochloride salt formation.

Experimental Protocol:

-

Dissolution: Dissolve the purified 1-(2,4-dimethylquinolin-3-yl)ethanone in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

-

Acidification: Slowly add a solution of anhydrous hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring. The hydrochloride salt should precipitate.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of the anhydrous solvent to remove any excess HCl.

-

Drying: Dry the salt under vacuum to remove residual solvent.

Physicochemical Characterization

A comprehensive characterization of the physicochemical properties is essential for understanding the behavior of the compound in various experimental and physiological settings.

Melting Point

The melting point is a critical indicator of purity. For the hydrochloride salt, a sharp melting range is expected.

Experimental Protocol (Capillary Method):

-

Sample Preparation: Finely powder the dry hydrochloride salt and pack it into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 1-2 °C/min near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten.

Solubility

Solubility is a key determinant of a drug's absorption and distribution. The hydrochloride salt is expected to have significantly higher aqueous solubility than the free base.

Experimental Protocol (Equilibrium Solubility Method):

-

Sample Preparation: Add an excess of the hydrochloride salt to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Processing: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Acidity Constant (pKa)

The pKa value is crucial for predicting the ionization state of a compound at a given pH, which influences its solubility, permeability, and interaction with biological targets. The pKa of the conjugate acid of the quinoline nitrogen is of primary interest. The experimental pKa for 2,4-dimethylquinoline is reported to be 5.12, which can serve as an estimate.[4]

Experimental Protocol (Potentiometric Titration):

-

Solution Preparation: Prepare a solution of the hydrochloride salt of known concentration in water or a mixed aqueous/organic solvent system.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Spectral Analysis

Spectroscopic techniques provide detailed information about the molecular structure and are essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of the hydrochloride salt is expected to show characteristic signals for the aromatic protons on the quinoline ring, the two methyl groups, and the acetyl methyl group. Protonation of the quinoline nitrogen will cause a downfield shift of the aromatic protons compared to the free base.[7]

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for each unique carbon atom in the molecule.

Typical Chemical Shift Ranges for Quinoline Derivatives: [8]

| Proton/Carbon Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 8.5 | 120 - 150 |

| Quinoline-CH₃ | ~2.5 | ~20-25 |

| Acetyl-CH₃ | ~2.6 | ~25-30 |

| C=O | - | >190 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions: [8]

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| C=O (ketone) stretch | 1680 - 1700 |

| C=N (quinoline) stretch | 1450 - 1600 |

| N⁺-H stretch (in hydrochloride) | Broad, 2400 - 3200 |

The formation of the hydrochloride salt will be evident by the appearance of a broad absorption band in the N⁺-H stretching region.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum of the free base is expected to show a prominent molecular ion peak (M⁺) at m/z = 199. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group.[10] Loss of a methyl group (CH₃•) would result in a fragment at m/z = 184, and loss of the acetyl group (CH₃CO•) would lead to a fragment at m/z = 156.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride. By combining theoretical predictions with detailed experimental protocols, researchers are equipped to synthesize, purify, and thoroughly characterize this promising quinoline derivative. The data and methodologies presented herein are intended to serve as a valuable resource for scientists engaged in the discovery and development of new therapeutic agents, facilitating a more informed and efficient progression of this compound through the drug discovery pipeline.

References

-

Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Available at: [Link]

-

Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. ACS Publications. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

-

1-(2,4-Dimethylquinolin-3-yl)ethanone. PubChem. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]

-

Showing Compound 2,4-Dimethylquinoline (FDB004387). FooDB. Available at: [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

-

The Physical and Chemical Properties of Quinoline. ResearchGate. Available at: [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. PubMed Central. Available at: [Link]

-

Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. ResearchGate. Available at: [Link]

-

Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. NASA. Available at: [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Digital Commons @ University of New Haven. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

-

Structures of the quinoline derivatives. ResearchGate. Available at: [Link]

-

Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. ResearchGate. Available at: [Link]

-

The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). ResearchGate. Available at: [Link]

-

Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. ACS Publications. Available at: [Link]

-

Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction. Taylor & Francis Online. Available at: [Link]

-

IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

- Table of Characteristic IR Absorptions.

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Available at: [Link]

-

Quinoline Derivatives Thermodynamic Properties during Phase Trans. Longdom Publishing. Available at: [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). HMDB. Available at: [Link]

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine. Polish Journal of Chemistry. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

Mass Spectrometry - Fragmentation. YouTube. Available at: [Link]

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives [mdpi.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. repository.uncw.edu [repository.uncw.edu]

- 8. CN108290859A - The salt form of quinoline, crystal form and preparation method thereof and intermediate - Google Patents [patents.google.com]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride molecular weight

An In-depth Technical Guide to 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, a quinoline derivative of interest in medicinal chemistry and drug development. This document details its physicochemical properties, synthesis, analytical characterization, potential applications, and safe handling procedures. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering expert insights into the scientific rationale behind experimental methodologies.

Introduction and Scientific Context

Quinoline and its derivatives represent a significant class of heterocyclic compounds that are fundamental scaffolds in numerous pharmacologically active molecules. The rigid bicyclic structure of quinoline allows for diverse functionalization, leading to a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride belongs to this important class of compounds. The presence of the ethanone group at the 3-position and methyl groups at the 2- and 4-positions of the quinoline ring are key structural features that can influence its biological activity and pharmacokinetic profile. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound, which is a critical consideration in drug development. This guide will delve into the core scientific aspects of this compound, providing a foundational understanding for its potential exploration in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and drug development. These properties influence its solubility, stability, and interaction with biological systems. The key properties of 1-(2,4-Dimethylquinolin-3-YL)ethanone and its hydrochloride salt are summarized below.

| Property | Value | Source |

| Chemical Name | 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride | - |

| Parent Compound | 1-(2,4-Dimethylquinolin-3-yl)ethanone | [1] |

| CAS Number (Parent) | 14428-41-2 | [1] |

| Molecular Formula (Parent) | C13H13NO | [1] |

| Molecular Weight (Parent) | 199.25 g/mol | [1] |

| Molecular Formula (HCl Salt) | C13H14ClNO | - |

| Molecular Weight (HCl Salt) | 235.71 g/mol | Calculated |

| IUPAC Name (Parent) | 1-(2,4-dimethylquinolin-3-yl)ethanone | [1] |

Chemical Structure

The chemical structure of the parent compound, 1-(2,4-Dimethylquinolin-3-yl)ethanone, is depicted below. The hydrochloride salt is formed by the protonation of the quinoline nitrogen.

Caption: 2D structure of 1-(2,4-Dimethylquinolin-3-yl)ethanone.

Synthesis and Mechanistic Insights

The synthesis of quinoline derivatives can be achieved through various established methods. A common and efficient approach for synthesizing 1-(2,4-dimethylquinolin-3-yl)ethanone involves a one-pot condensation reaction.

Synthesis Protocol: One-Pot Condensation

This protocol is based on the principle of the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Reactants:

-

2-Aminoarylketone (e.g., 2-aminoacetophenone)

-

Active methylene compound (e.g., acetylacetone)

-

Catalyst (e.g., FeCl3·6H2O)[2]

-

Solvent (e.g., ethanol)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 2-aminoarylketone and the active methylene compound in the chosen solvent.

-

Catalyst Addition: Add a catalytic amount of the catalyst to the reaction mixture. The use of an environmentally benign catalyst like FeCl3·6H2O is advantageous.[2]

-

Reaction Conditions: Stir the mixture at a specified temperature (e.g., reflux) for a designated period. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure 1-(2,4-dimethylquinolin-3-yl)ethanone.

-

Salt Formation: To obtain the hydrochloride salt, the purified parent compound is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a miscible solvent. The resulting precipitate is collected by filtration and dried.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and neighboring protons. The spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, the methyl groups, and the acetyl group.

-

¹³C NMR: Confirms the carbon framework of the molecule. The spectrum for 1-(2,4-dimethylquinolin-3-yl)ethanone is available in spectral databases.[1]

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure elucidation. GC-MS data for the parent compound is also available.[1]

-

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A single, sharp peak under various conditions is indicative of high purity.

-

Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.

Potential Applications and Research Directions

The quinoline scaffold is a well-established pharmacophore in drug discovery.[3] While specific biological activity data for 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is not extensively reported in publicly available literature, its structural features suggest several potential areas of investigation.

-

Anticancer Activity: Many quinoline derivatives exhibit anticancer properties. The cytotoxic effects of this compound could be evaluated against various cancer cell lines.

-

Antimicrobial Activity: Quinolines are known for their antibacterial and antifungal activities.[3] This compound could be screened for its efficacy against a panel of pathogenic microorganisms.

-

Enzyme Inhibition: The structure could be a starting point for designing inhibitors of specific enzymes involved in disease pathways.

Logical Framework for Investigating Biological Activity

Caption: A logical workflow for the investigation of biological activity.

Safe Handling and Storage

As with any chemical compound, proper safety precautions must be observed when handling 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[4][5][6]

Conclusion

1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is a quinoline derivative with potential for further investigation in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its fundamental properties, synthesis, analysis, and potential applications. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and scientists working with this and related compounds. Adherence to rigorous scientific principles and safety protocols is paramount for successful research outcomes.

References

-

PubChem. 1-(2,4-Dimethylquinolin-3-yl)ethanone. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. [Link]

-

Organic Chemistry Portal. Synthesis of 2,4-Diarylquinoline Derivatives via Chloranil-Promoted Oxidative Annulation and One-Pot Reaction. [Link]

Sources

- 1. 1-(2,4-Dimethylquinolin-3-yl)ethanone | C13H13NO | CID 2557641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2,4-Diarylquinoline Derivatives via Chloranil-Promoted Oxidative Annulation and One-Pot Reaction [organic-chemistry.org]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride chemical structure

An In-Depth Technical Guide to 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride: Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, a quinoline derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into its detailed chemical structure, backed by crystallographic data, outline a robust synthetic pathway, and discuss its analytical characterization and potential reactivity. This document is intended to serve as a valuable resource for scientists engaged in the exploration of novel heterocyclic compounds.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives represent a cornerstone in the field of heterocyclic chemistry, forming the structural basis for a wide array of natural products and synthetic pharmaceuticals.[1][2] The quinoline nucleus is a key pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[3] The title compound, 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, belongs to this important class of molecules and serves as a valuable synthetic intermediate for creating more complex chemical entities. Its structural features, particularly the acetyl group at the 3-position, offer a reactive handle for further chemical modifications.[4]

Chemical Structure and Physicochemical Properties

The definitive structure of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride has been elucidated by single-crystal X-ray diffraction, providing precise insights into its molecular geometry and solid-state conformation.[3]

Molecular Structure

The compound exists as a salt, with the quinoline nitrogen being protonated and forming an ionic bond with a chloride anion. The chemical structure and key identifiers are provided below.

Systematic IUPAC Name: 3-Acetyl-2,4-dimethylquinolin-1-ium chloride[3]

Synonyms: 1-(2,4-Dimethylquinolin-3-YL)ethanone HCl

CAS Number: 14428-41-2 (for the free base)[1]

Caption: 2D structure of 3-Acetyl-2,4-dimethylquinolin-1-ium chloride.

Physicochemical and Crystallographic Data

The key physicochemical and crystallographic parameters for the hydrochloride salt are summarized in the table below. The data is derived from single-crystal X-ray diffraction studies, providing a high level of accuracy.[3]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄NO⁺·Cl⁻ | [3] |

| Molecular Weight | 235.70 g/mol | [3] |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pbca | [3] |

| Unit Cell Dimensions | a = 12.8221 Å, b = 10.7281 Å, c = 16.3785 Å | [3] |

| Volume | 2252.97 ų | [3] |

| Calculated Density | 1.390 Mg m⁻³ | [3] |

| Hydrogen Bonding | N—H⋯Cl interaction present | [3] |

Synthesis and Mechanistic Considerations

The synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone is efficiently achieved via the Friedländer annulation, a classic and robust method for constructing the quinoline ring system. This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, such as an acetylacetone in this case.[5]

Synthetic Workflow

A facile and environmentally benign approach utilizes ferric chloride hexahydrate (FeCl₃·6H₂O) as a catalyst.[5] The free base is then converted to its hydrochloride salt through treatment with hydrochloric acid.

Caption: Synthetic workflow for 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride.

Experimental Protocol: Synthesis

Part A: Synthesis of 1-(2,4-Dimethylquinolin-3-yl)ethanone (Free Base) [5]

-

To a solution of 2-aminoacetophenone (1 mmol) and acetylacetone (1.2 mmol) in ethanol (10 mL), add ferric chloride hexahydrate (10 mol%).

-

Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir for 15 minutes.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 1-(2,4-dimethylquinolin-3-yl)ethanone.

Part B: Preparation of the Hydrochloride Salt

-

Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethanol.

-

Slowly add a solution of hydrochloric acid in diethyl ether (or a similar solvent) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

X-ray Crystallography

As previously mentioned, single-crystal X-ray diffraction has provided an unambiguous structural determination of the hydrochloride salt.[3] Key structural features from the crystallographic analysis include:

-

The quinolinium ring system is nearly planar.

-

The acetyl group is oriented at a significant dihedral angle relative to the plane of the quinoline ring.

-

The crystal packing is stabilized by an N—H⋯Cl hydrogen bond between the quinolinium cation and the chloride anion.

Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for the hydrochloride salt is not readily available in the cited literature, the expected NMR signals can be predicted based on the structure.

-

¹H NMR: One would expect to see distinct singlets for the two methyl groups on the quinoline ring and the methyl of the acetyl group. The aromatic protons of the quinoline ring would appear as a series of multiplets in the aromatic region of the spectrum. The N-H proton of the quinolinium ion would likely appear as a broad singlet.

-

¹³C NMR: The spectrum for the free base is available, and the hydrochloride salt would show similar signals with some shifts due to the protonation of the nitrogen.[1] Key signals would include those for the methyl carbons, the carbonyl carbon of the acetyl group, and the aromatic and heterocyclic carbons of the quinoline ring.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

-

C=O stretching of the ketone (typically around 1680-1700 cm⁻¹).

-

C=C and C=N stretching vibrations of the quinoline ring.

-

C-H stretching and bending vibrations.

-

A broad N-H stretching band for the quinolinium ion.

Mass Spectrometry (MS): Mass spectral analysis (likely using electrospray ionization, ESI) would show a prominent peak for the cationic part of the molecule, [C₁₃H₁₄NO]⁺, with a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 199.11 g/mol ).

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of 1-(2,4-dimethylquinolin-3-yl)ethanone is largely dictated by the acetyl group at the 3-position.[4] This group is a versatile functional handle for a variety of chemical transformations, including:

-

Condensation Reactions: The carbonyl group can undergo condensation with various nucleophiles, such as hydrazines and hydroxylamines, to form pyrazoles, isoxazoles, and other heterocyclic systems.

-

Enaminone Formation: Reaction with reagents like dimethylformamide dimethyl acetal (DMF-DMA) can convert the acetyl group into a reactive enaminone intermediate, which can then be used to construct a wide range of fused heterocyclic systems.[4]

-

Halogenation: The methyl group of the acetyl moiety can be halogenated to provide α-halo ketone intermediates, which are valuable for further synthetic manipulations.

Biological Significance and Future Directions

The quinoline scaffold is a well-established pharmacophore with a diverse range of biological activities.[2] Derivatives of quinoline have been developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3] The presence of the reactive acetyl group in 1-(2,4-dimethylquinolin-3-yl)ethanone hydrochloride makes it an attractive starting material for the synthesis of novel quinoline-based compounds for biological screening. Future research could focus on the synthesis of a library of derivatives from this compound and the evaluation of their therapeutic potential.

References

-

Prasath, B., Puttaswamy, & Lokanath, N. K. (2013). 3-Acetyl-2,4-dimethylquinolin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1142. [Link]

-

Louroubi, A., Outouch, R., Ait Ali, M., & Spannenberg, A. (2017). 1-(1-Benzyl-2,5-dimethyl-4-phenyl-1H-pyrrol-3-yl)ethanone. IUCrData, 2(7), x170895. [Link]

-

PubChem. (n.d.). 1-(2,4-Dimethylquinolin-3-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

ResearchGate. (2024). 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review). [Link]

-

NIST. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. NIST Chemistry WebBook. [Link]

Sources

- 1. 1-(2,4-Dimethylquinolin-3-yl)ethanone | C13H13NO | CID 2557641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanone, 1-(2,4-dimethylphenyl)- [webbook.nist.gov]

- 3. 3-Acetyl-2,4-dimethylquinolin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Guide: A Methodological Approach to Determining the Solubility of 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride in Organic Solvents

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from formulation and bioavailability to process chemistry and toxicology.[1][2] This guide presents a comprehensive framework for systematically determining the solubility of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, a novel quinoline derivative, in a diverse range of organic solvents. As specific experimental data for this compound is not publicly available, this document serves as a methodological whitepaper. It provides researchers, scientists, and drug development professionals with the foundational principles, a robust experimental protocol, and the rationale necessary to execute this characterization in-house. The focus is not on providing pre-existing data, but on empowering scientists to generate high-quality, reliable solubility profiles for this and similar novel chemical entities.

Introduction and Strategic Importance

In modern drug discovery, a significant percentage of new chemical entities (NCEs) exhibit poor solubility, creating substantial hurdles for formulation and clinical development.[1] A thorough understanding of an API's solubility across various media is therefore not merely a data-gathering exercise; it is a strategic imperative. For a compound like 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, this profile will:

-

Guide Formulation Development: Inform the selection of appropriate solvent systems for liquid dosage forms or identify challenges that may necessitate advanced formulation strategies (e.g., solid dispersions, nano-suspensions).[3]

-

Enable Process Chemistry: Dictate the choice of solvents for reaction, purification, and crystallization steps, impacting yield, purity, and cost.[4]

-

Support Preclinical Studies: Allow for the preparation of homogenous dosing solutions at required concentrations for in vitro and in vivo ADME/Tox testing.

This guide adopts the "teach a person to fish" principle, detailing a universally applicable, first-principles approach to solubility determination.

Physicochemical Characterization of the Analyte

A predictive understanding of solubility begins with the molecule's intrinsic properties. While the hydrochloride salt is the subject of our study, we first analyze the parent free base.

Parent Compound: 1-(2,4-Dimethylquinolin-3-YL)ethanone

-

Molecular Formula: C₁₃H₁₃NO[5]

-

Molecular Weight: 199.25 g/mol [5]

-

Core Structure: A quinoline-based heterocyclic aromatic system. Quinoline itself is known to be soluble in most organic solvents.[6]

-

Key Functional Groups:

-

Quinoline Nitrogen: A basic nitrogen atom (pKa of quinoline is ~4.9) which is the site of protonation to form the hydrochloride salt.

-

Acetyl Group (-C(O)CH₃): A polar ketone group capable of acting as a hydrogen bond acceptor.

-

Aromatic System & Methyl Groups: Largely non-polar, contributing to lipophilicity.

-

-

Computed Lipophilicity (XLogP3): 2.6[5] (This value for the free base suggests moderate lipophilicity and indicates that solubility in non-polar organic solvents is possible).

The Hydrochloride Salt Form: Causality of Altered Solubility

The conversion of the basic quinoline nitrogen to its hydrochloride salt (R₃N + HCl → [R₃NH]⁺Cl⁻) is the single most important factor governing its solubility profile. This transformation introduces ionic character, fundamentally altering the solute-solvent interactions required for dissolution.

-

Mechanism of Change: The salt exists as an ion pair. The dissolution process in polar solvents is driven by the solvation of the cation ([R₃NH]⁺) and the chloride anion (Cl⁻).

-

Expected Trend: We can hypothesize that solubility will be significantly enhanced in polar solvents, particularly those capable of hydrogen bonding (polar protic solvents), as they can effectively solvate both the protonated amine and the chloride ion. Conversely, solubility is expected to be poor in non-polar, aprotic solvents which cannot stabilize the charged species.

Strategic Selection of Organic Solvents

A robust solubility profile requires testing in a curated set of solvents representing a spectrum of polarities and hydrogen bonding capabilities. The following list provides a rationalized starting point for investigation.

| Solvent Class | Example Solvent | Rationale for Inclusion |

| Polar Protic | Methanol | Excellent hydrogen bond donor/acceptor. Expected to be a very good solvent due to its ability to solvate both the cation and anion of the salt.[7] |

| Ethanol | Similar to methanol but slightly less polar. Provides a comparative data point within the alcohol family.[8] | |

| Polar Aprotic | Acetone | A polar solvent with a strong dipole moment that can solvate cations well, but is a poor hydrogen bond donor. |

| Acetonitrile (ACN) | Possesses a large dipole moment; commonly used in chromatography and synthesis. | |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent, often used to solubilize difficult compounds for initial screening.[9] | |

| Moderate Polarity | Ethyl Acetate | An ester with moderate polarity, representing a common solvent in synthesis and purification. |

| Dichloromethane (DCM) | A chlorinated solvent of moderate polarity, useful for understanding solubility in non-protic systems. | |

| Non-Polar | Toluene | An aromatic hydrocarbon, representing non-polar systems. Solubility is expected to be very low. |

| Heptane | An aliphatic hydrocarbon, representing a highly non-polar, non-aromatic system. Solubility is expected to be negligible. |

Experimental Protocol: Isothermal Shake-Flask Method

The equilibrium shake-flask method is the gold-standard for solubility determination due to its reliability and direct measurement of thermodynamic equilibrium.[10][11] The protocol below is a self-validating system designed for accuracy and reproducibility.

4.1. Materials and Equipment

-

1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride (ensure purity >98%, characterized by NMR/LC-MS)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (4-decimal place)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control[12]

-

Syringe filters (0.22 µm, ensure chemical compatibility with solvent)

-

Calibrated positive displacement pipettes

-

HPLC-UV or UPLC-UV system with a validated quantitative analytical method

4.2. Step-by-Step Methodology

-

Preparation: Set the orbital shaker to a constant temperature (e.g., 25 °C). Label vials for each solvent in triplicate.

-

Analyte Addition: Add an excess amount of the hydrochloride salt to each vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[10] A starting point of ~10-20 mg in 2 mL of solvent is often sufficient.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.00 mL) of the selected solvent into each respective vial.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker. Agitate at a constant speed (e.g., 150 rpm) that ensures the solid is continuously suspended but does not create a vortex.[12]

-

Equilibrium Confirmation: Equilibrium must be experimentally verified. This is a self-validating step. Sample the solutions at various time points (e.g., 24h, 48h, and 72h). Equilibrium is reached when the measured concentration plateaus and does not change significantly between two consecutive time points (e.g., <5% difference).[12]

-

Sampling and Separation: Once equilibrium is confirmed, stop the shaker and allow the vials to stand for ~30 minutes for the excess solid to settle.

-

Carefully draw a sample from the supernatant using a pipette.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-labeled analysis vial.[12]

-

Causality: Filtration is a critical step to remove all undissolved microscopic particles.[12] Failure to do so will result in an overestimation of solubility. Centrifugation is a valid alternative.[12]

-

-

Dilution and Analysis: Immediately after filtration, dilute the sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. This prevents potential precipitation upon cooling or solvent evaporation.[12]

-

Quantification: Analyze the diluted samples using a pre-validated HPLC-UV (or similar) method to determine the concentration of the dissolved API.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

-

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Data Presentation and Interpretation

All quantitative results should be compiled into a clear, comparative table. The following serves as a template for reporting experimental findings.

Table 1: Template for Reporting Experimental Solubility of 1-(2,4-Dimethylquinolin-3-YL)ethanone HCl at 25 °C

| Solvent | Solvent Class | Qualitative Solubility (USP) | Quantitative Solubility (mg/mL ± SD, n=3) |

| Methanol | Polar Protic | [e.g., Freely Soluble] | [Experimental Value] |

| Ethanol | Polar Protic | [e.g., Soluble] | [Experimental Value] |

| Acetone | Polar Aprotic | [e.g., Sparingly Soluble] | [Experimental Value] |

| Acetonitrile | Polar Aprotic | [e.g., Slightly Soluble] | [Experimental Value] |

| DMSO | Polar Aprotic | [e.g., Very Soluble] | [Experimental Value] |

| Ethyl Acetate | Moderate Polarity | [e.g., Very Slightly Soluble] | [Experimental Value] |

| Dichloromethane | Moderate Polarity | [e.g., Very Slightly Soluble] | [Experimental Value] |

| Toluene | Non-Polar | [e.g., Practically Insoluble] | [Experimental Value] |

| Heptane | Non-Polar | [e.g., Practically Insoluble] | [Experimental Value] |

| Note: USP descriptive terms are based on the parts of solvent required to dissolve one part of solute.[1] |

Visualization of Experimental Workflow

A clear workflow diagram ensures procedural consistency and aids in training personnel.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Conclusion

This technical guide provides a robust, scientifically-grounded methodology for determining the organic solvent solubility profile of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride. By focusing on the causal relationships between molecular structure, solvent properties, and experimental best practices, this document equips researchers to generate the reliable data essential for informed decision-making in the pharmaceutical development pipeline. The principles and protocols detailed herein are not limited to the target compound but represent a foundational approach for the characterization of any novel salt-form API.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4. [Link]

-

Thomsen, K., & Rasmussen, P. (2000). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 39(8), 3072-3078. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2557641, 1-(2,4-Dimethylquinolin-3-yl)ethanone. PubChem. [Link]

-

Wikipedia. (n.d.). Quinoline. [Link]

-

Al-Obaydi, F. M. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi Journal of Pharmaceutical Sciences, 27(1), 80-88. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 14(3), 1108–1116. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. [Link]

-

Meyering, B. E., & McDonagh, J. L. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 17(8), 5085–5098. [Link]

-

Grizelj, J., et al. (2018). Solvent selection for pharmaceuticals. ResearchGate. [Link]

-

Pop, A. L., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 393-400. [Link]

-

Völgyi, G., & Sinkó, B. (2013). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Zhang, Z., et al. (2022). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Organic Letters, 24(3), 738–743. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-(2,4-Dimethylquinolin-3-yl)ethanone | C13H13NO | CID 2557641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 9. rheolution.com [rheolution.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for the compound 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride (also known as 3-Acetyl-2,4-dimethylquinolin-1-ium chloride). Understanding the spectral signature of this molecule is crucial for its identification, purity assessment, and for elucidating its structural characteristics, which are vital aspects of drug discovery and development. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of the spectra and the experimental protocols for their acquisition.

Introduction

1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is a quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of pharmaceuticals and biologically active compounds. The addition of an acetyl group and two methyl groups to the quinoline core, followed by the formation of a hydrochloride salt, results in a molecule with specific physicochemical properties that are reflected in its spectral data. The hydrochloride salt form is often utilized in pharmaceutical applications to enhance solubility and stability.

This guide will serve as a valuable resource for researchers working with this compound, providing a detailed examination of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is anticipated to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring, the methyl group protons, and the acetyl group protons. The protonation of the quinoline nitrogen to form the hydrochloride salt will induce a downfield shift (to a higher ppm value) for the protons on the heterocyclic and benzene rings due to the increased electron-withdrawing effect of the positively charged nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (Quinoline Ring) | 7.5 - 8.5 | Multiplets | 4H |

| Acetyl-CH₃ | ~2.7 | Singlet | 3H |

| Quinoline-CH₃ (C2) | ~2.8 | Singlet | 3H |

| Quinoline-CH₃ (C4) | ~2.6 | Singlet | 3H |

| N-H | >10 (broad) | Singlet | 1H |

Note: These are predicted values. Actual experimental values may vary based on the solvent and other experimental conditions.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.5 - 8.5 ppm): The four protons on the benzene portion of the quinoline ring will appear as a series of multiplets in this region. The exact chemical shifts and coupling patterns will depend on their positions relative to each other and the rest of the molecule.

-

Methyl Protons (~2.6 - 2.8 ppm): Three distinct singlets are expected for the three methyl groups. The acetyl methyl protons are typically found around 2.7 ppm. The two methyl groups on the quinoline ring will have slightly different chemical shifts due to their different electronic environments.

-

N-H Proton (>10 ppm): The proton on the positively charged nitrogen atom is expected to be significantly deshielded and may appear as a broad singlet at a high chemical shift. Its presence would confirm the formation of the hydrochloride salt.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Acetyl) | > 200 |

| Quaternary Carbons (Aromatic) | 140 - 160 |

| CH Carbons (Aromatic) | 120 - 140 |

| C-N (Quinoline Ring) | ~150 |

| C-CH₃ (Quinoline Ring) | 145-155 |

| Acetyl-CH₃ | ~30 |

| Quinoline-CH₃ | 15 - 25 |

Note: These are predicted values. Actual experimental values may vary.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (>200 ppm): The carbon of the acetyl group's carbonyl (C=O) is highly deshielded and will appear at a very low field.

-

Aromatic Carbons (120 - 160 ppm): The carbon atoms of the quinoline ring will resonate in this region. The chemical shifts will be influenced by the nitrogen atom and the substituents.

-

Methyl Carbons (15 - 30 ppm): The three methyl carbons will appear at a high field.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of a solid organic compound like 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is likely water-soluble) in a clean, dry vial.

-

Transfer the solution into a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

-

Set appropriate parameters such as the number of scans, pulse width, and relaxation delay.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using a reference standard (e.g., TMS or the residual solvent peak).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and then sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a compound.

Mass Spectral Data

For 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, the mass spectrum will likely be acquired for the free base after the loss of HCl in the ion source. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the free base, 1-(2,4-Dimethylquinolin-3-YL)ethanone, and various fragment ions.

Molecular Weight of the Free Base: C₁₃H₁₃NO = 199.25 g/mol

Table 4: Expected Key Ions in the Mass Spectrum of 1-(2,4-Dimethylquinolin-3-YL)ethanone

| m/z | Proposed Fragment |

| 199 | [M]⁺ (Molecular Ion) |

| 184 | [M - CH₃]⁺ |

| 156 | [M - COCH₃]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak (m/z 199): The peak at m/z 199 corresponds to the molecular weight of the free base and confirms the overall molecular formula.

-

Fragmentation Pattern: The fragmentation will likely involve the loss of the methyl group from the acetyl moiety ([M - 15]⁺, m/z 184) and the loss of the entire acetyl group ([M - 43]⁺, m/z 156). Other fragments corresponding to the breakdown of the quinoline ring may also be observed. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) might be observed in the form of an M+2 peak if the hydrochloride is not completely lost before ionization.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and thermally stable compounds.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

The concentration should be in the range of 10-100 µg/mL.

-

-

GC-MS Parameters:

-

Injector: Set to a high temperature (e.g., 250 °C) to ensure volatilization of the sample. A split or splitless injection mode can be used.

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C) to elute the compound.

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) is standard.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300).

-

-

-

Data Analysis:

-

The total ion chromatogram (TIC) will show the retention time of the compound.

-

The mass spectrum corresponding to the chromatographic peak of the compound can be extracted and analyzed for the molecular ion and fragment ions.

-

Biological activity of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride

An In-Depth Technical Guide Topic: A Framework for Investigating the Biological Activity of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] This guide focuses on a specific, under-investigated member of this family: 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride. While the synthesis and crystal structure of this compound and its base form have been documented, its biological potential remains largely unexplored.[5][6]

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven framework for the systematic evaluation of this compound's biological activities. It moves beyond a simple recitation of protocols to explain the causal-driven logic behind experimental design, ensuring a robust and self-validating investigational workflow. We will establish a multi-tiered screening cascade, beginning with essential physicochemical characterization and proceeding through primary in-vitro assays for cytotoxicity, antimicrobial, anti-inflammatory, and antioxidant potential. The objective is to provide fellow researchers with a logical, efficient, and technically sound roadmap to unlock the therapeutic promise of this novel quinoline derivative.

Compound Profile and Physicochemical Characterization

Before any biological evaluation, a thorough understanding of the compound's fundamental properties is paramount. These characteristics dictate its behavior in aqueous and lipid environments, directly impacting formulation, bioavailability, and the reliability of assay results.

1.1. Chemical Structure and Properties

-

IUPAC Name: 1-(2,4-dimethylquinolin-3-yl)ethanone hydrochloride

-

Molecular Formula: C₁₃H₁₄ClNO

-

Molecular Weight: 235.71 g/mol (for the hydrochloride salt)

-

Base Form (1-(2,4-Dimethylquinolin-3-YL)ethanone):

1.2. Rationale for Physicochemical Profiling

The hydrochloride salt form generally improves aqueous solubility and stability compared to the free base. However, verification is essential. Inadequate solubility can lead to compound precipitation in assay media, resulting in false-negative or highly variable data. Stability is equally critical; degradation over the course of an experiment can lead to a loss of potency or the formation of confounding byproducts.

1.3. Experimental Protocol: Solubility and Stability Assessment

This protocol establishes the practical working concentrations and stability of the compound in common biological testing vehicles.

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride in 100% Dimethyl Sulfoxide (DMSO).

-

Solubility Assessment in Aqueous Buffers:

-

Serially dilute the DMSO stock into key aqueous buffers (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, cell culture media like DMEM or RPMI-1640) to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (typically ≤0.5%) to avoid solvent-induced artifacts.

-

Incubate the solutions at 37°C for 2 hours.

-

Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant via High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The highest concentration without precipitation is the maximum achievable aqueous solubility.

-

-

Stability Assessment:

-

Prepare a working concentration (e.g., 50 µM) in the target cell culture medium.

-

Incubate at 37°C.

-

At various time points (0, 2, 8, 24, 48 hours), take an aliquot and analyze the remaining parent compound concentration using a validated HPLC method.

-

Trustworthiness Check: A compound is generally considered stable if >90% of the parent peak remains after the longest incubation period (e.g., 48 hours).

-

Tier 1: Primary Biological Screening Cascade

Based on the extensive pharmacology of the quinoline class, a logical starting point is to screen for four key activities.[2][4] This parallel screening approach provides a broad, efficient initial assessment of the compound's most probable biological functions.

Investigational Workflow Diagram

Caption: High-level workflow for the initial investigation of the compound.

2.1. Cytotoxic Activity

-

Rationale: Many quinoline derivatives exhibit potent anticancer activity.[2][6] Therefore, assessing the general cytotoxicity of the compound against a panel of human cancer cell lines is a primary objective. The MTT assay is a robust, colorimetric method that measures cell metabolic activity as an indicator of cell viability.[8]

-

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous control cell line (e.g., L929 fibroblast[9]) in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the same final DMSO concentration as the highest compound dose).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

2.2. Antimicrobial Activity

-

Rationale: The quinoline core is fundamental to many antibacterial and antifungal agents.[3] A broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Experimental Protocol: Broth Microdilution for MIC Determination

-